molecular formula C6H10N4O2 B2948046 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid CAS No. 1251120-60-1

2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B2948046
CAS No.: 1251120-60-1
M. Wt: 170.172
InChI Key: CBYUKEDJGCQVSH-UHFFFAOYSA-N
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Description

2-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1251120-60-1) is a high-purity synthetic organic compound supplied for research and development purposes. This molecule features a 1,2,4-triazole ring linked to a propanoic acid chain with a methylamino group, making it a derivative of alanine. The 1,2,4-triazole scaffold is a prominent pharmacophore in medicinal chemistry, known for its versatile biological activities and its ability to act as a bioisostere for amide bonds and other functional groups in drug design . This compound is of significant interest in neuroscience research, particularly in the study of ionotropic glutamate receptors. Triazole-propanoic acid derivatives have been explored as novel chemical scaffolds for developing agonists at the glycine site of N-Methyl-D-aspartate (NMDA) receptors . NMDA receptors are critical for central nervous system functions like learning and memory, and their dysfunction is implicated in various neurological disorders. Researchers can utilize this compound to investigate receptor subtype selectivity and agonist binding modes, providing insights for the design of new neuroactive ligands . The product is provided with guaranteed quality and stability. It is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(methylamino)-3-(1,2,4-triazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-7-5(6(11)12)2-10-4-8-3-9-10/h3-5,7H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYUKEDJGCQVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1C=NC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251120-60-1
Record name 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of a suitable precursor with methylamine and a triazole derivative under controlled conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methylamino group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid but differ in functional groups, stereochemistry, or synthetic accessibility:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid C₁₁H₁₈N₄O₄ 282.29 Boc-protected amino group; methyl group at C2 High-yield synthesis (89%); intermediate for peptide analogs
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid C₅H₇N₃O₃ 157.13 Hydroxyl group at C2 (replaces methylamino) Polar intermediate; used in organic synthesis
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid C₅H₈N₄O₂ 156.14 Unprotected amino group at C2 (no methyl group) β-(1,2,4-triazol-1-yl)alanine derivative
3-(1,2,4-Triazol-1-yl)-L-alanine C₅H₇N₄O₂ 156.14 L-enantiomer configuration at C2 Chiral building block for bioactive molecules

Functional Group Impact on Properties

  • Methylamino vs. Hydroxyl: The methylamino group in the target compound increases lipophilicity compared to the hydroxyl-containing analog, which may enhance membrane permeability in biological systems. Conversely, the hydroxyl group improves aqueous solubility .
  • Boc Protection : The tert-butoxycarbonyl group in the Boc-protected analog enhances steric bulk and stability during synthesis but requires deprotection for further applications .
  • Stereochemistry : The L-alanine derivative () underscores the importance of chirality in biological activity, whereas the target compound’s stereochemical configuration remains unspecified .

Biological Activity

2-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article synthesizes available literature on its synthesis, biological evaluations, and mechanisms of action, highlighting its implications in pharmacology and medicinal chemistry.

Synthesis

The compound can be synthesized through various methods involving the alkylation of 1H-1,2,4-triazole derivatives. One notable approach includes the use of O-tosyloxazoline derivatives followed by an oxazoline ring-opening reaction. The overall yield for these reactions can reach approximately 68% .

Anticancer Properties

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, triazole tethered compounds have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis. Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against cell lines such as MCF-7 and HepG2 .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that triazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. These findings suggest that this compound may serve as a scaffold for developing new antimicrobial agents .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and cellular pathways. For example, compounds containing triazole rings have been shown to inhibit critical enzymes involved in nucleotide synthesis, leading to reduced proliferation of cancer cells . Additionally, studies on similar triazole compounds indicate that they may induce apoptosis in cancer cells through various pathways including cell cycle arrest .

Case Studies

Several case studies provide insights into the effectiveness of triazole derivatives:

  • Case Study on Anticancer Activity : A study involving a series of triazole compounds demonstrated that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil, indicating higher potency against cancer cell lines .
  • Antimicrobial Evaluation : In another study, various triazole derivatives were tested for their antimicrobial efficacy. Compounds were assessed against clinical isolates and showed promising results in inhibiting bacterial growth .

Data Table: Biological Activity Overview

Activity Type Cell Line/Organism IC50 Value (μM) Mechanism
AnticancerMCF-71.1Thymidylate synthase inhibition
AnticancerHCT-1162.6Induction of apoptosis
AntimicrobialE. coli-Growth inhibition
AntimicrobialS. aureus-Growth inhibition

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid?

Answer:
The synthesis of this compound can be approached via nucleophilic substitution or cyclization reactions. For example:

  • Stepwise assembly : React a propanoic acid derivative (e.g., acrylate) with 1,2,4-triazole under basic conditions to introduce the triazole moiety, followed by methylamine coupling. Evidence from similar triazole derivatives suggests using KOH or NaH as bases in refluxing ethanol or THF .
  • One-pot cyclization : Utilize S-acrylates of 4-amino-3(3H)-1,2,4-triazolethiones, as described by Heindel and Reid, to form triazole rings via deamination cyclization .
    Key considerations : Optimize reaction time (4–6 hours) and stoichiometric ratios (1:1.2 for triazole:acrylate) to minimize byproducts. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is recommended .

Basic: Which spectroscopic and analytical methods are most effective for structural confirmation?

Answer:

  • 1H/13C NMR : Assign peaks for the triazole ring (δ 7.8–8.2 ppm for 1H; δ 145–150 ppm for 13C) and methylamino group (δ 2.5–3.0 ppm for 1H; δ 35–40 ppm for 13C). Use deuterated DMSO or D₂O for solubility .
  • IR spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹), triazole C=N (1600–1650 cm⁻¹), and N-H stretches (3200–3400 cm⁻¹) .
  • Elemental analysis : Validate molecular formula (C₆H₁₀N₄O₂) with ≤0.3% deviation .
  • HPLC-MS : Assess purity (>95%) using a C18 column (0.1% TFA in water/acetonitrile gradient) .

Advanced: How can researchers resolve discrepancies in NMR spectral data during characterization?

Answer:

  • Solvent effects : Use consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variability .
  • Dynamic exchange : For broad or split peaks (e.g., NH or COOH protons), adjust sample pH or temperature to stabilize conformers .
  • Impurity analysis : Compare with synthesized impurities (e.g., 3-(1,2,4-triazol-1-yl)propanoic acid derivatives) via spiking experiments or 2D NMR (COSY, HSQC) .
  • Computational validation : Simulate NMR spectra using DFT methods (e.g., B3LYP/6-31G*) to verify assignments .

Advanced: What computational approaches predict the bioactivity of this compound?

Answer:

  • Molecular docking : Target HDAC enzymes or fungal CYP51 (for antifungal activity). Use AutoDock Vina with PDB IDs 4LX6 (HDAC) or 5TZ1 (CYP51). Focus on hydrogen bonds between the triazole ring and catalytic residues (e.g., Asp168 in HDAC) .
  • QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors. Training sets can include triazole-containing HDAC inhibitors from ChemMedChem datasets .
  • MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories) to prioritize analogs with strong binding .

Advanced: How can structural analogs be designed to enhance bioactivity or selectivity?

Answer:

  • Substituent modification :
    • Triazole ring : Introduce electron-withdrawing groups (e.g., -CF₃ at position 4) to improve antifungal activity .
    • Methylamino group : Replace with bulkier amines (e.g., cyclopropylamino) to enhance HDAC inhibition .
  • Scaffold hybridization : Fuse with phenylpropanoate moieties (as in ) to exploit dual-targeting (e.g., antiproliferative + HDAC inhibitory effects) .
  • Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability, with in situ hydrolysis by cellular esterases .

Basic: What are common impurities in the synthesis of this compound, and how are they analyzed?

Answer:

  • Byproducts :
    • Unreacted triazole : Detect via HPLC (retention time ~3.5 min) or TLC (Rf 0.6 in EtOAc/hexane 1:1) .
    • Methylated side products : Monitor for N-methyl over-alkylation using LC-MS (m/z 169.1 for mono-methylated triazole) .
  • Analytical methods :
    • HPLC-DAD : Use a C18 column with UV detection at 254 nm.
    • LC-MS/MS : Quantify impurities at ppm levels with MRM transitions .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Answer:

  • Design of Experiments (DoE) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP) to identify optimal parameters .
  • Catalyst screening : Test Pd/C or CuI for coupling steps; achieved 75% yield with CuI in DMF at 80°C .
  • Green chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance sustainability .

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